3-(Methylthio)butyric acid
Overview
Description
3-(Methylthio)butyric acid is an organic compound with the molecular formula C5H10O2S. It is a derivative of butyric acid, where a methylthio group replaces one of the hydrogen atoms on the carbon chain. This compound is known for its distinctive odor and is used in various applications, including flavor and fragrance industries.
Mechanism of Action
Target of Action
3-(Methylthio)butyric acid, also known as 2-hydroxy-4-(methylthio)butyric acid, is structurally related to the amino acid methionine . It is believed to target the same metabolic pathways as methionine, serving as a precursor for transmethylation and transsulfuration .
Mode of Action
The compound interacts with its targets by replacing the amine group in methionine with a hydroxy group . This modification allows it to participate in metabolic reactions similar to methionine, but with potentially different outcomes due to the presence of the hydroxy group.
Biochemical Pathways
This compound is involved in the same biochemical pathways as methionine. It is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, a precursor to natural dimethyl sulfide . It is also involved in the metabolism of branched-chain aldehydes, which are important flavor compounds in many food products .
Pharmacokinetics
It is known that d-methionine, a compound structurally similar to this compound, is converted to l-methionine by enzymes in the body . This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of methionine, given their structural similarities. Methionine is known to regulate immune response and has antiviral action . Therefore, this compound might have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat treatment and fermentation conditions can affect the formation of branched-chain aldehydes, one of the downstream products of this compound metabolism .
Biochemical Analysis
Biochemical Properties
It is known that sulfur-containing compounds like 3-(Methylthio)butyric acid can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their functions .
Cellular Effects
Similar sulfur-containing compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of this compound could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that sulfur-containing compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylthio)butyric acid can be synthesized through several methods. One common approach involves the reaction of methionine with acrolein, followed by hydrolysis. Another method includes the oxidation of 3-(methylthio)butanal using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 2-hydroxy-4-(methylthio)butyric acid. This process involves the use of strong acids or bases to break down the ester bonds, yielding the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted butyric acid derivatives.
Scientific Research Applications
3-(Methylthio)butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive odor.
Comparison with Similar Compounds
Methionine: An essential amino acid with a similar structure, containing a methylthio group.
3-Methylthiopropionic acid: A related compound with a shorter carbon chain.
2-Hydroxy-4-(methylthio)butyric acid: A hydroxy derivative of 3-(Methylthio)butyric acid.
Uniqueness: this compound is unique due to its specific structure, which imparts distinctive chemical properties and reactivity. Its applications in flavor and fragrance industries, as well as its role in metabolic pathways, set it apart from other similar compounds.
Properties
IUPAC Name |
3-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKSOMWGWIYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864697 | |
Record name | Butanoic acid, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16630-65-2 | |
Record name | 3-(Methylthio)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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